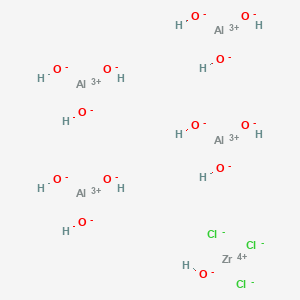
Tetraaluminium zirconium trichloride tridecahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum zirconium trichlorohydrate is a polymeric, loosely hydrated complex of basic aluminum zirconium chloride. It encompasses a range of aluminum-to-zirconium atomic ratios between 2.0:1 and 5.99:1 and a range of (aluminum plus zirconium)-to-chloride atomic ratios between 2.1:1 and 1.51:1 . This compound is commonly used in antiperspirant products due to its ability to reduce perspiration and eliminate unpleasant odors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum zirconium trichlorohydrate is synthesized by reacting aluminum chloride and zirconium oxychloride in the presence of water. The reaction typically involves the following steps:
- Dissolution of aluminum chloride and zirconium oxychloride in water.
- Controlled hydrolysis to form a polymeric complex.
- Adjustment of pH to stabilize the complex.
Industrial Production Methods: In industrial settings, the production of aluminum zirconium trichlorohydrate involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: Aluminum zirconium trichlorohydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of hydroxides.
Complexation: It can form complexes with other ligands, such as glycine, to enhance its stability and efficacy.
Common Reagents and Conditions:
Hydrochloric Acid: Used to adjust the pH during synthesis.
Glycine: Often used to form stable complexes with the compound.
Major Products:
Hydroxides: Formed during hydrolysis.
Complexes: Formed with ligands like glycine.
Scientific Research Applications
Aluminum zirconium trichlorohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, particularly in relation to its antiperspirant properties.
Medicine: Investigated for its potential use in medical treatments, especially in dermatology.
Industry: Widely used in the formulation of antiperspirant products.
Mechanism of Action
The primary mechanism of action of aluminum zirconium trichlorohydrate involves the formation of a colloidal plug in sweat pores, preventing sweat from leaving the body . This is achieved through the hydrolysis of the compound, leading to the formation of a gel-like substance that blocks the pores. The compound’s efficacy is enhanced by its ability to form stable complexes with ligands such as glycine .
Comparison with Similar Compounds
- Aluminum Zirconium Tetrachlorohydrate
- Aluminum Zirconium Pentachlorohydrate
- Aluminum Zirconium Octachlorohydrate
Comparison: Aluminum zirconium trichlorohydrate is unique due to its specific aluminum-to-zirconium and aluminum plus zirconium-to-chloride atomic ratios, which provide optimal antiperspirant properties . Compared to other similar compounds, it offers a balanced combination of efficacy and stability, making it a preferred choice in antiperspirant formulations .
Properties
CAS No. |
98106-53-7 |
|---|---|
Molecular Formula |
Al4Cl3H13O13Zr |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
tetraaluminum;zirconium(4+);trichloride;tridecahydroxide |
InChI |
InChI=1S/4Al.3ClH.13H2O.Zr/h;;;;3*1H;13*1H2;/q4*+3;;;;;;;;;;;;;;;;;+4/p-16 |
InChI Key |
KGZQYBDYTGNDSC-UHFFFAOYSA-A |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Zr+4] |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















